Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate
Description
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is a specialized organophosphorus compound characterized by a phosphonate ester core linked to a thioether group and a trityloxy-protected propanoyl moiety. The triethylamine counterion enhances solubility in organic solvents, facilitating its use in synthetic chemistry. Key structural features include:
- Thioether linkage: Enhances metabolic stability compared to oxygen analogs and may influence redox-sensitive targeting.
- Trityloxy group: A bulky protecting group that improves steric hindrance during synthetic steps, reducing unintended side reactions.
This compound is hypothesized to have applications in medicinal chemistry, particularly in modulating enzyme activity or as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C32H43NO5PS+ |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-(2,2-dimethyl-3-trityloxypropanoyl)sulfanylethoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C26H27O5PS.C6H15N/c1-25(2,24(27)33-19-18-31-32(28)29)20-30-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;1-4-7(5-2)6-3/h3-17H,18-20H2,1-2H3;4-6H2,1-3H3/p+1 |
InChI Key |
LADSWJZTSOQWRT-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)CC.CC(C)(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)SCCO[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate typically involves multiple steps:
Protection of Thiol Group: The thiol group is protected using a trityl group to prevent unwanted reactions during subsequent steps.
Formation of Phosphonate Ester: The protected thiol is then reacted with a phosphonate ester under controlled conditions.
Introduction of Triethylamine: Finally, triethylamine is introduced to the reaction mixture to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The trityl group can be removed to reveal the free thiol, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions or specific catalysts can facilitate the removal of the trityl group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced phosphonate derivatives.
Substitution: Free thiol derivatives.
Scientific Research Applications
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and thiol derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trityl-protected thiol can be deprotected to reveal a reactive thiol group, which can then participate in various biochemical pathways. The phosphonate group can also interact with enzymes and other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of phosphonate, thioether, and trityloxy functionalities. Below is a comparative analysis with structurally or functionally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Phosphonate vs. Amide/Carboxamide :
- The phosphonate group in the target compound offers greater hydrolytic stability compared to the amide/carboxamide linkages in compounds like 15 and 20 . This makes it more suitable for prolonged storage or acidic environments.
- However, amide-based analogs exhibit direct bioactivity (e.g., anticancer, antiviral), whereas the target compound’s activity is unverified and likely indirect .
Protective Groups :
- The trityloxy group in the target compound contrasts with smaller protecting groups (e.g., methyl in Compound 45 ). This bulkiness may hinder crystallinity but improves selectivity in multi-step syntheses .
Therapeutic Potential: Compounds like 15 and 20 have validated roles in cancer and thrombosis, while the target compound’s trityloxy and phosphonate groups suggest utility as a prodrug precursor or enzyme inhibitor (e.g., alkaline phosphatase) .
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